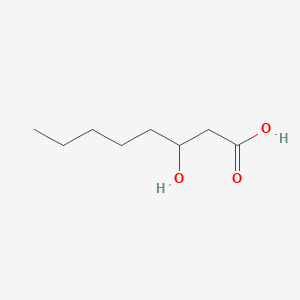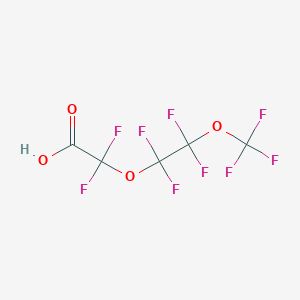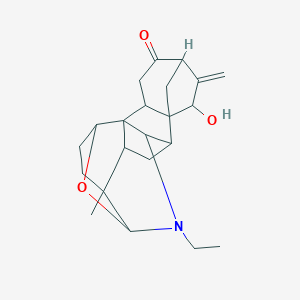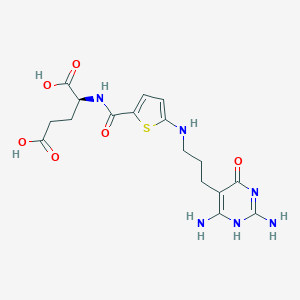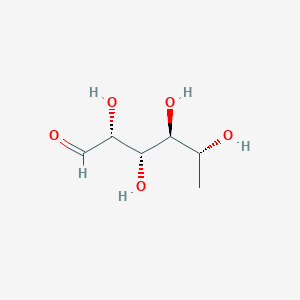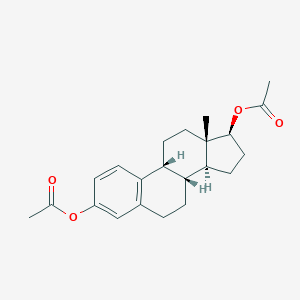
Diacetato de estradiol
Descripción general
Descripción
Estradiol diacetate, also known as estradiol 3,17β-diacetate, is a synthetic estrogen and an ester of estradiol. It is specifically the C3 and C17β diacetate ester of estradiol. This compound has not been marketed for clinical use . Estradiol diacetate is related to other estradiol esters such as estradiol acetate and estradiol 17β-acetate .
Aplicaciones Científicas De Investigación
Estradiol diacetate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the metabolism and pharmacokinetics of estrogen esters.
Medicine: Although not marketed, it serves as a reference compound in the development of estrogenic drugs.
Industry: It is used in the synthesis of other estrogenic compounds and in the study of drug delivery systems.
Mecanismo De Acción
Target of Action
Estradiol diacetate (EDA), or estradiol 3,17β-diacetate, is an estrogen and an estrogen ester . The primary targets of EDA are the estrogen receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol diacetate, as a prodrug of estradiol, exerts its effects by binding to the estrogen receptors . Once bound, the estrogen receptor-ligand complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the modulation of protein synthesis and cellular function, which is the basis for the physiological and pharmacological actions of estradiol .
Biochemical Pathways
The biochemical pathways affected by estradiol diacetate are those regulated by estrogen. These pathways are involved in a wide range of biological processes, including reproductive physiology, bone health, cardiovascular function, and cognitive health .
Pharmacokinetics
Estradiol diacetate is a prodrug ester of estradiol, which means it is metabolized in the body to produce estradiol . The use of an ester side-chain, such as in estradiol diacetate, improves the oral bioavailability of estradiol, which has low oral bioavailability on its own . This is because the ester side-chain increases the lipophilicity of the compound, enhancing its absorption and bioavailability .
Result of Action
The molecular and cellular effects of estradiol diacetate’s action are primarily due to its conversion to estradiol and the subsequent activation of estrogen receptors. This can lead to a variety of effects, depending on the specific tissues and cells involved. For example, in the reproductive system, activation of estrogen receptors can influence the menstrual cycle, fertility, and pregnancy . In bone, it can help maintain bone density . In the brain, it can affect mood and cognitive function .
Action Environment
The action, efficacy, and stability of estradiol diacetate can be influenced by various environmental factors. For instance, factors that affect the absorption, distribution, metabolism, and excretion of the compound can impact its action and efficacy. These factors can include the individual’s age, sex, health status, genetic factors, diet, and use of other medications . Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action .
Análisis Bioquímico
Biochemical Properties
Estradiol diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme aromatase . The nature of these interactions is complex and involves specific biologic actions .
Cellular Effects
Estradiol diacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of estradiol diacetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Estradiol diacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estradiol diacetate involves the esterification of estradiol with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or another base to facilitate the esterification process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of estradiol diacetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield estradiol and acetic acid.
Oxidation: Estradiol diacetate can be oxidized to form estrone diacetate.
Reduction: Reduction reactions can convert estradiol diacetate back to estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Hydrolysis: Estradiol and acetic acid.
Oxidation: Estrone diacetate.
Reduction: Estradiol.
Comparación Con Compuestos Similares
- Estradiol acetate
- Estradiol 17β-acetate
- Estradiol benzoate
- Estradiol cypionate
- Estradiol valerate .
Propiedades
Número CAS |
3434-88-6 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[(8R,9R,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
VQHQLBARMFAKSV-WIYBCGNWSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |
Key on ui other cas no. |
3434-88-6 |
Pictogramas |
Health Hazard |
Sinónimos |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-Diacetate; Estradiol Diacetate; 3,17β-Diacetoxyestra-1,3,5(10)-triene; Estra-1,3,5(10)-triene-3,17β-diol Diacetate; Estradiol-3,17-diacetate; Estradiol-3,17β-diacetate; NSC 106559; β-Estradiol Diacetate; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Q1: How does estradiol diacetate differ from estradiol in terms of its metabolism in the skin?
A: Estradiol diacetate, a double ester of estradiol, undergoes enzymatic conversion in the skin to estradiol. Research suggests that ultrasound pretreatment of hairless mouse skin can significantly reduce the rate constants of skin metabolism for both estradiol diacetate and its intermediate metabolite, estradiol monoacetate []. This highlights the potential influence of external factors on the bioconversion kinetics of estradiol esters.
Q2: Can Fusarium culmorum differentiate between various steroid esters for hydrolysis?
A: Yes, Fusarium culmorum exhibits regioselective hydrolysis of ester bonds in specific steroid esters. For instance, while it hydrolyzes 4-ene-3-oxo steroid esters at the C-17 position, estradiol diacetate undergoes hydrolysis primarily at the C-3 position []. This selectivity impacts the metabolic products generated, as evidenced by the absence of estrone (a major estradiol metabolite) when estradiol diacetate is transformed by this microorganism.
Q3: How does the presence of a chlorine atom at the C-4 position affect the metabolism of testosterone acetate by Fusarium culmorum?
A: The introduction of a chlorine atom at the C-4 position significantly alters the metabolic pathway. Unlike testosterone propionate which yields both 6β- and 15α-hydroxy derivatives, 4-chlorotestosterone acetate primarily results in the formation of 3β,15α-dihydroxy-4α-chloro-5α-androstan-17-one []. Notably, 6β-hydroxy-4-chloroandrostenedione, a common product of 4-chlorotestosterone metabolism, is not detected after the transformation of 4-chlorotestosterone acetate by Fusarium culmorum. This suggests that the chlorine atom at C-4 hinders 17β-saponification and diverts the metabolic pathway.
Q4: Beyond its use in hormone replacement therapy, are there other applications for estradiol diacetate in scientific research?
A: Estradiol diacetate serves as a valuable starting material for synthesizing novel compounds with potential biological activities. For example, it can be utilized in boron trifluoride etherate-catalyzed aldol condensation reactions with steroid sapogenins to create unique hybrid steroid dimers []. These novel compounds may possess distinct pharmacological profiles and could be further explored for therapeutic applications.
Q5: Can estradiol diacetate be chemically modified to create new molecules for research?
A: Yes, the structure of estradiol diacetate can be modified to create new molecules with potentially different biological properties. For example, regioselective A-ring iodination of estradiol diacetates can be achieved []. This type of chemical modification allows researchers to explore the structure-activity relationship of estradiol diacetate derivatives and potentially develop compounds with enhanced activity, selectivity, or other desirable characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

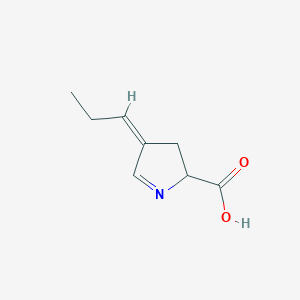
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
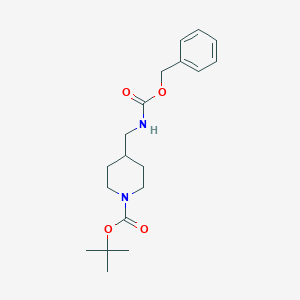
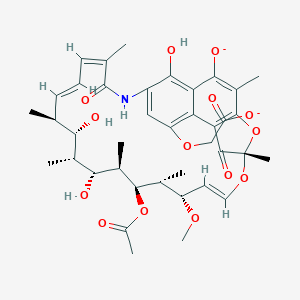
![N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
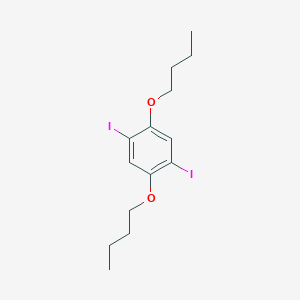
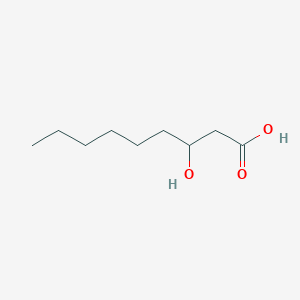
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
